5-Hydroxy-1,6-dimethyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1,6-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is structurally characterized by the presence of hydroxyl and methyl groups at specific positions on the uracil ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,6-dimethyluracil typically involves the oxidation of 6-methyluracil. One common method is the Elbs oxidation, which uses ammonium persulfate ((NH₄)₂S₂O₈) as the oxidizing agent in the presence of metal phthalocyanine catalysts such as Fe(II), Fe(III), and Co phthalocyanines . The reaction conditions are optimized to achieve high yields, with temperatures maintained between 60°C and 80°C to prevent further oxidation and degradation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1,6-dimethyluracil undergoes various chemical reactions, including:
Substitution: Alkylation reactions can introduce additional methyl or other alkyl groups to the uracil ring.
Common Reagents and Conditions
Oxidation: Ammonium persulfate ((NH₄)₂S₂O₈) and molecular oxygen in alkaline solutions.
Substitution: Dimethyl sulfate in aqueous-alkaline media for alkylation reactions.
Major Products
Oxidation: Further oxidation can lead to the degradation of the pyrimidine ring.
Substitution: Alkylation can produce derivatives such as 5-methoxy-1,6-dimethyluracil.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,6-dimethyluracil has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural similarity to nucleobases makes it useful in studies of DNA and RNA interactions.
Medicine: Derivatives of this compound have shown promise as immunomodulators and antioxidants.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1,6-dimethyluracil is primarily associated with its antioxidant activity. The hydroxyl group at the 5-position can scavenge free radicals, thereby protecting cells from oxidative damage . This activity is enhanced by the presence of methyl groups, which can influence the compound’s reactivity and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-6-methyluracil: Another derivative of uracil with similar antioxidant properties.
5-Hydroxy-1,3,6-trimethyluracil: A derivative with higher antioxidant activity and bioavailability compared to 5-Hydroxy-1,6-dimethyluracil.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical and biological properties. The presence of both hydroxyl and methyl groups at distinct positions on the uracil ring provides a balance of reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
159211-24-2 |
---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-hydroxy-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)5(10)7-6(11)8(3)2/h9H,1-2H3,(H,7,10,11) |
InChI-Schlüssel |
FWSJXUFXMIGDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.